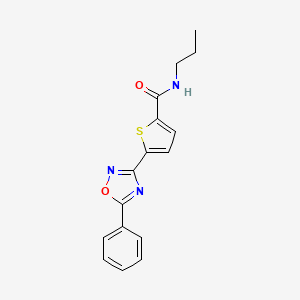

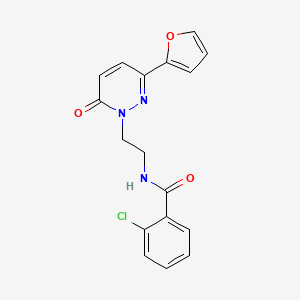

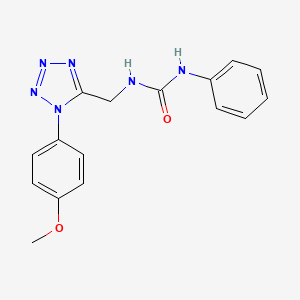

![molecular formula C12H14N2O6 B2466659 Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate CAS No. 1223198-05-7](/img/structure/B2466659.png)

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate” belong to a class of organic compounds known as esters. They are derived from carboxylic acids and contain a carbonyl group adjacent to an ether group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . For example, nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI code provides a standard way to encode the molecular structure using a textual string .Chemical Reactions Analysis

Nitro compounds, which might be structurally similar to the compound you’re interested in, are quite unstable in the thermodynamic sense . They can undergo a variety of reactions, including reduction to amines, nucleophilic substitution, and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, boiling point, melting point, and reactivity . These properties can be determined using a variety of experimental techniques.科学的研究の応用

Antimicrobial and Preservative Properties

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate, commonly known as methyl paraben, has been widely utilized for its antimicrobial and preservative properties. Studies have highlighted its extensive use in foods, drugs, and cosmetics for over 50 years. Notably, it is known for its stability, non-volatile nature, and the ability to be readily and completely absorbed through the skin and gastrointestinal tract. Importantly, it is metabolized into p-hydroxybenzoic acid, conjugated, and rapidly excreted without accumulation. Acute toxicity studies have categorized methyl paraben as practically non-toxic, and it has been identified as practically non-irritating and non-sensitizing for populations with normal skin. Chronic administration studies have reported high no-observed-effect levels (NOEL) and no-observed-adverse-effect levels (NOAEL), indicating its safety for long-term use. The compound's cytotoxic action has been linked to mitochondrial failure, which occurs due to induction of membrane permeability transition accompanied by mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation. Despite these properties, it's crucial to note that methyl paraben has been implicated in contact dermatitis reactions and sensitization in some individuals, especially when applied to damaged or broken skin, and allergic reactions to ingested parabens, though the evidence for allergenicity of ingested paraben is not rigorous (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Presence and Fate

The compound's presence in aquatic environments has been a subject of research, reflecting its widespread usage and continuous introduction into the environment. Despite the relative biodegradability of parabens, they remain ubiquitous in surface water and sediments. This persistence is attributed to the consumption of paraben-based products and their continuous discharge into the environment. It has been observed that methylparaben and propylparaben are the most predominant in environmental samples, aligning with their prevalence in consumer products. Moreover, the phenolic nature of parabens facilitates their reaction with free chlorine, leading to the formation of halogenated by-products, which are more stable and persistent than their parent compounds. These chlorinated parabens have been detected in various water bodies and wastewater, raising concerns about their environmental impact and potential health effects, necessitating further research to elucidate their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-19-11(15)5-6-13-10-4-3-8(14(17)18)7-9(10)12(16)20-2/h3-4,7,13H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIILENXBQHANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

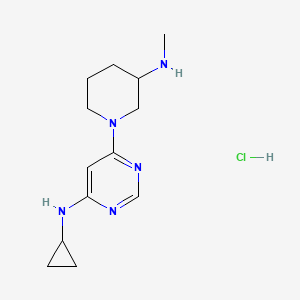

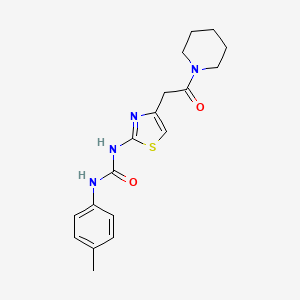

![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)

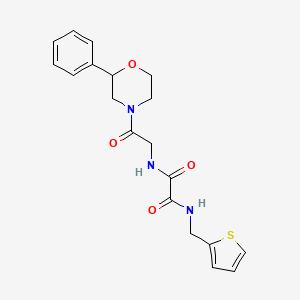

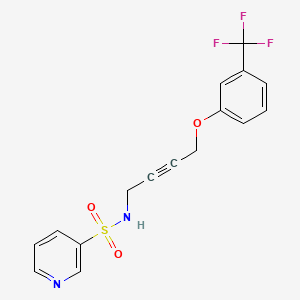

![3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2466584.png)

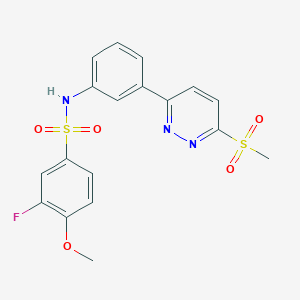

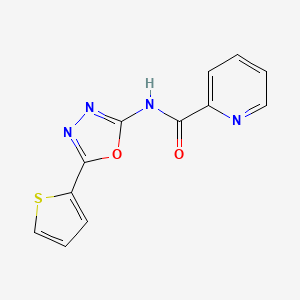

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)